Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester
Ethyl 4-hydroxyquinoline-3-carboxylate (MW 217.22, bp 343.7 °C, logP 2.12) is differentiated from its closest ester homolog, methyl 4-hydroxyquinoline-3-carboxylate (CAS 38113-86-9; MW 203.19, bp 321.6 °C) , by a higher boiling point (+22.1 °C) and increased lipophilicity (logP 2.12 vs. predicted lower value for the methyl ester). The higher molecular weight and boiling point confer advantages in distillative purification and chromatographic resolution; the elevated logP predicts superior membrane permeability in cell-based assays. The free acid (CAS 34785-11-0; MW 189.17, mp 268–273 °C) has a markedly different solubility profile (0.396 mg/mL in water) and requires different storage conditions (2–8 °C under nitrogen) compared to the ethyl ester (ambient storage) .
| Evidence Dimension | Lipophilicity (logP), boiling point, and molecular weight |
|---|---|
| Target Compound Data | Ethyl 4-hydroxyquinoline-3-carboxylate: logP 2.12, bp 343.7 °C, MW 217.22 g/mol, mp 271 °C |
| Comparator Or Baseline | Methyl 4-hydroxyquinoline-3-carboxylate: MW 203.19 g/mol, bp 321.6 °C (logP not reported). Free acid (CAS 34785-11-0): MW 189.17 g/mol, mp 268–273 °C, solubility 0.396 mg/mL |
| Quantified Difference | ΔMW = +14.03 g/mol vs. methyl ester; Δbp = +22.1 °C vs. methyl ester; ΔMW = +28.05 g/mol vs. free acid |
| Conditions | Physicochemical data from independent supplier and database sources (Chem960, ChemSrc, Bidepharm); boiling points predicted at 760 mmHg |
Why This Matters
The ethyl ester's higher boiling point and logP provide greater flexibility in purification by distillation and improved passive membrane permeability in cell-based assays compared to the methyl ester, while its ambient storage stability and organic solvent solubility simplify laboratory handling relative to the free acid.
